4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
Description
Chemical Identity and Nomenclature
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one possesses a well-defined chemical identity characterized by its molecular formula C13H11N3OS and molecular weight of 257.31 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions is 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one, which accurately describes its structural composition and functional group arrangements. The Chemical Abstracts Service has assigned this compound the registry number 1031970-30-5, providing a unique identifier for database searches and regulatory purposes.
The compound's structural representation reveals a quinazolin-2(1H)-one core with an amino linkage at position 4 connecting to a 2-thienylmethyl substituent. The Standard International Chemical Identifier for this compound is InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17), while its Simplified Molecular Input Line Entry System representation appears as C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3. These standardized chemical identifiers enable precise communication about the compound's structure across different databases and research platforms.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1031970-30-5 |
| Molecular Formula | C13H11N3OS |
| Molecular Weight | 257.31 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one |
| Molecular Data Library Number | MFCD14729149 |
The compound exists as a crystalline solid under standard conditions and demonstrates characteristic spectroscopic properties consistent with its quinazolinone structure. The presence of the thiophene ring introduces additional aromatic character to the molecule, while the amino linkage provides potential for hydrogen bonding interactions that may influence both its chemical reactivity and biological activity profile.
Historical Context in Quinazolinone Research
The development of this compound emerges from a rich historical tradition of quinazolinone research spanning more than 150 years. The foundational work in quinazoline chemistry began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering synthesis established the groundwork for subsequent investigations into the quinazoline ring system and its various substituted derivatives.
The systematic study of quinazolinones gained momentum throughout the late nineteenth and early twentieth centuries. In 1887, Weddige proposed the name quinazoline for this heterocyclic system, recognizing its structural relationship to both quinoline and pyrimidine. The numbering system for the quinazoline ring was subsequently established by Paal and Bush in 1889, providing a standardized framework for describing substitution patterns. Gabriel's synthesis of the parent quinazoline in 1903 represented a significant methodological advancement, offering a more satisfactory synthetic route than previous approaches.
The medicinal significance of quinazolinone derivatives became apparent in the mid-twentieth century, with the first renowned quinazoline marketed drug, Methaqualone, introduced in 1951 for its sedative and hypnotic effects. This clinical success sparked intensive research into quinazolinone derivatives, leading to the discovery of more than 150 naturally occurring alkaloids containing the quinazolinone scaffold. The systematic exploration of structure-activity relationships revealed that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for various pharmacological activities.
Table 2: Historical Milestones in Quinazolinone Research
| Year | Discovery/Development | Significance |
|---|---|---|
| 1869 | Griess synthesis of first quinazoline derivative | Established foundational chemistry |
| 1887 | Weddige names quinazoline | Systematic nomenclature development |
| 1889 | Paal and Bush numbering system | Standardized structural description |
| 1903 | Gabriel's improved synthesis | Enhanced synthetic methodology |
| 1951 | Methaqualone introduction | First clinical quinazoline drug |
| Present | Over 300,000 known quinazoline compounds | Extensive structural diversity |
The contemporary understanding of quinazolinone chemistry has evolved to encompass sophisticated synthetic methodologies and detailed structure-activity relationships. Modern quinazolinone research focuses on developing derivatives with enhanced selectivity and improved pharmacological properties. The synthesis of this compound represents part of this ongoing effort to explore novel substitution patterns that may confer unique biological activities or improved pharmaceutical properties.
Significance of Thienylmethyl Substitution
The incorporation of the thienylmethyl group into the quinazolin-2(1H)-one scaffold represents a strategic modification designed to enhance the compound's pharmacological potential through the introduction of thiophene-based electronic and steric effects. Thiophene-containing compounds have demonstrated significant biological activity across various therapeutic areas, making the thienylmethyl substitution pattern particularly attractive for medicinal chemistry applications. The thiophene ring system contributes aromatic character while introducing sulfur-based electronic effects that can influence molecular interactions with biological targets.
The thienylmethyl amino substitution at position 4 of the quinazolinone core creates a flexible linker between the quinazolinone scaffold and the thiophene ring. This structural arrangement allows for conformational flexibility while maintaining the potential for specific molecular interactions. The methylene bridge provides spatial separation between the two aromatic systems, potentially enabling the molecule to adopt conformations suitable for binding to diverse biological targets. Research has indicated that the addition of different heterocyclic moieties at position 3 of quinazolinones can increase biological activity, suggesting that the thienylmethyl substitution may similarly enhance the compound's therapeutic potential.
The electronic properties of the thiophene ring contribute significantly to the compound's overall molecular characteristics. Thiophene exhibits electron-rich aromatic character due to the presence of sulfur, which can participate in various non-covalent interactions including π-π stacking and sulfur-aromatic interactions. These properties may facilitate binding to protein targets and influence the compound's pharmacokinetic behavior. The lipophilic nature of the thiophene ring may also contribute to membrane permeability, potentially enhancing the compound's ability to penetrate biological barriers.
Studies of related quinazolinone derivatives have demonstrated that structural modifications at position 4 can significantly influence biological activity profiles. The thienylmethyl substitution represents a sophisticated approach to molecular modification that combines the proven biological relevance of thiophene-containing compounds with the established pharmacological potential of quinazolinones. This combination may result in enhanced selectivity for specific biological targets or improved pharmaceutical properties compared to simpler quinazolinone derivatives.
Properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKZRXZIMZYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Quinazolin-2(1H)-one Synthesis Approaches
Quinazolin-2(1H)-one derivatives can be synthesized via several classical and modern methods, including:
- Niementowski's synthesis: Heating substituted anthranilic acids with formamide to form 3,4-dihydro-4-oxoquinazolines.
- Phosphorous trichloride-mediated cyclization: Reacting o-amino benzoic acids with amines and PCl3 in toluene to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
- Reaction from isatoic anhydride: Refluxing isatoic anhydride with amines in ethyl orthoformate to form dihydro-4-oxoquinazolines without isolating intermediates.
These classical routes provide the quinazolinone core, which can be further functionalized to introduce the 4-[(2-thienylmethyl)amino] substituent.
Modern Amination and Annulation Strategy for Quinazolin-4(1H)-ones
A recent and efficient approach involves the amination and annulation of amidines and benzamides catalyzed by copper salts under aerobic conditions. This method is highly relevant for synthesizing quinazolin-2(1H)-one derivatives with various substituents, including 2-thienylmethyl amino groups.
General Synthetic Procedure
- Starting materials: Benzamide derivatives and amidines.
- Catalyst: Copper(II) acetate (Cu(OAc)2).
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Stirring at 90°C under air for 12 hours.
- Workup: Extraction with ethyl acetate and saturated brine, drying, and purification by column chromatography.
This method allows the formation of quinazolin-4(1H)-ones via oxidative cyclization, where the amidine reacts with the benzamide to form the quinazolinone ring system incorporating the amino substituent.
Specific Preparation of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
- The amidine precursor bearing the 2-thienylmethyl group is synthesized via reaction of aniline derivatives with carbonitriles in the presence of sodium hydride or aluminum chloride.
- The benzamide substrate is prepared from the corresponding acid chloride and 2-(4,5-dihydrooxazol-2-yl)aniline.
- The amidine and benzamide are then combined with Cu(OAc)2 in DMSO and heated to 90°C under air to yield the target quinazolinone.
Optimization of Reaction Parameters
The reaction conditions have been extensively optimized for yield and efficiency in the synthesis of quinazolin-2(1H)-ones, which can be extrapolated to the preparation of this compound.
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 50°C, 70°C, 90°C, 110°C, 120°C | 90°C | 75 |
| Solvent | DMSO, DMF, MeOH, THF, Toluene, CH3CN, 1,4-Dioxane, DCE | DMSO | 75 |
| Copper Salt | Cu(OAc)2, Cu(OAc)2·H2O, CuSO4, Cu(OTf)2, CuO, CuBr, CuI, CuCl | Cu(OAc)2 | 75 |
| Oxidant | O2, K2S2O8, Ag2O, AgNO3, BQ, PhI(OAc)2, NFSI, BPO, None | Cu(OAc)2 under air (no extra oxidant) | 75 |
| Cu(OAc)2 Amount | 0.2 equiv, 0.4 equiv, 0.7 equiv, 1.0 equiv, 1.2 equiv, 1.5 equiv | 1.0 equiv | 75 |
Note: Yields correspond to isolated product yields under optimal conditions.
Detailed Experimental Insights
Synthesis of 2-(4,5-dihydrooxazol-2-yl)aniline (Key Intermediate)
Preparation of Benzamide Substrates
- Acid chlorides prepared from corresponding carboxylic acids with oxalyl chloride.
- Reaction with 2-(4,5-dihydrooxazol-2-yl)aniline in THF with triethylamine at room temperature for 6 hours.
- Quenched with saturated NaHCO3 solution, extracted, dried, and recrystallized to yield benzamide intermediates.
Amidines Synthesis
- Two procedures:
- Procedure A: Reaction of aniline with carbonitrile in DMSO using NaH at 0°C to room temperature.
- Procedure B: Reaction of aniline and carbonitrile with AlCl3 at 120°C in a sealed flask.
- Products isolated by extraction and chromatography.
Structural Confirmation
The synthesized quinazolinones, including derivatives like this compound, have been confirmed by:
- NMR spectroscopy: ^1H and ^13C NMR chemical shifts.
- X-ray crystallography: Single-crystal X-ray diffraction confirms the molecular structure and purity.
Summary Table: Key Steps in Preparation of this compound
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of amidine | Aniline + 2-thienylmethyl carbonitrile + NaH/DMSO | ~70-80 | Low temp to RT, inert atmosphere |
| 2. Preparation of benzamide | Acid chloride + 2-(4,5-dihydrooxazol-2-yl)aniline + Et3N/THF | ~70-75 | Room temperature, 6 h |
| 3. Cyclization to quinazolinone | Amidines + benzamides + Cu(OAc)2/DMSO, 90°C, air, 12 h | 75 | Optimized for yield and purity |
Chemical Reactions Analysis
Types of Reactions
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of N-substituted quinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one exhibits promising anticancer properties. Quinazoline derivatives have been studied extensively for their ability to inhibit cancer cell proliferation and induce apoptosis in malignant cells.
Case Studies
- HepG2 and MCF-7 Cell Lines : In vitro studies demonstrated that derivatives of quinazoline compounds, including this compound, exhibited IC50 values indicating significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 31.85 |
| This compound | MCF-7 | 29.46 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Antibacterial and Antifungal Studies
In vitro studies have shown that this compound possesses significant antibacterial and antifungal activities:
- Against Bacteria : It demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
- Against Fungi : The compound exhibited potent antifungal activity comparable to standard antifungal agents .
Results from Studies
| Microorganism | Activity (Zone of Inhibition in mm) | Standard |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin |
| Escherichia coli | 21 | Ciprofloxacin |
| Candida albicans | 31 | Fluconazole |
Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes involved in inflammation pathways. Preliminary studies suggest that this compound could be developed into an anti-inflammatory drug by targeting these pathways .
Mechanism of Action
The mechanism of action of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound can bind to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Fused heterocycles (e.g., oxazoloquinazolinones) enhance rigidity and selectivity for targets like EGFR , whereas triazolyl derivatives may leverage click chemistry for functionalization .
Physical Properties :
- Melting Points: Tetrahydrobenzoquinazolinones (e.g., 4-(4-fluorophenyl)-derivative) exhibit high melting points (209–216°C), suggesting strong intermolecular interactions .
- Solubility : Thienylmethyl and triazolyl groups may improve aqueous solubility compared to purely aromatic analogs .
Biological Activity
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinone derivatives have been extensively studied for their pharmacological potential, including anticancer, antibacterial, anti-inflammatory, and cardiovascular activities. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a quinazolinone core substituted with a thienylmethyl group at the amino position. This structural modification is significant as it may influence the compound's biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that quinazolinone derivatives possess significant anticancer properties. For instance, studies have shown that various quinazolinone compounds exhibit inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values around 2.08 μM . The structural modifications in compounds like this compound may enhance its efficacy against tumor cells by targeting specific pathways involved in cancer progression.
Antibacterial Activity
Quinazolinone derivatives are also recognized for their antibacterial properties. A study highlighted that certain quinazolinones demonstrated potent activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections . The thienylmethyl substitution could further enhance this activity by improving lipophilicity and membrane penetration.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones is well-documented. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory diseases . The specific mechanisms through which this compound exerts its anti-inflammatory effects warrant further investigation.
Other Biological Activities
In addition to the aforementioned activities, quinazolinones have shown promise in other areas:
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which can mitigate oxidative stress-related diseases .
- Antituberculosis Activity : Some studies suggest that quinazolinones may be effective against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
Case Study 1: Anticancer Efficacy
A recent study synthesized several quinazolinone derivatives, including those similar to this compound. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in cancer cells. The study concluded that modifications to the quinazolinone scaffold could enhance anticancer activity through improved receptor binding and inhibition of key signaling pathways involved in cell proliferation.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of various quinazolinones against Gram-positive and Gram-negative bacteria. Compounds were evaluated using standard disk diffusion methods. Results indicated that certain derivatives exhibited strong antibacterial effects, suggesting that this compound could be a candidate for further development as an antibacterial agent.
Data Summary
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one? Methodological Answer: Synthesis typically involves cyclocondensation of anthranilic acid derivatives with thienylmethylamine. For example:
React anthranilic acid with thiourea to form a quinazolinone core.
Introduce the 2-thienylmethyl group via nucleophilic substitution or reductive amination .
Key steps include refluxing in ethanol with catalytic acetic acid, followed by recrystallization (e.g., EtOH/water) to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis? Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while ethanol minimizes side reactions .
- Catalysis: Acidic conditions (e.g., p-TsOH) accelerate cyclization; reducing agents like NaBH₄ improve reductive amination efficiency .
- Temperature Control: Reflux (80–100°C) balances reaction rate and decomposition. Monitoring via TLC ensures intermediate stability .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted aldehydes or byproducts .
Structural Characterization
Basic: What spectroscopic methods are used to characterize this compound? Methodological Answer:
- NMR: ¹H/¹³C NMR identifies protons (e.g., NH at δ 10–12 ppm) and carbons (quinazolinone C=O at ~165 ppm) .
- IR: Stretching vibrations confirm C=O (~1680 cm⁻¹) and NH (~3300 cm⁻¹) groups .
- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does X-ray crystallography confirm the molecular structure and tautomeric forms? Methodological Answer: Single-crystal X-ray diffraction resolves:
- Tautomerism: Distinguishes between 1H- and 3H-quinazolinone forms via N-H bond positioning .
- H-bonding Networks: Intermolecular H-bonds (e.g., N-H···O=C) stabilize crystal packing .
- Dihedral Angles: Confirms planarity of the thienylmethyl substituent relative to the quinazolinone ring .
Safety and Toxicology
Basic: What safety precautions are necessary when handling this compound? Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particles .
- First Aid: For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS .
Advanced: What are the toxicological profiles and mechanisms of toxicity? Methodological Answer:
- In Vitro Assays: HepG2 cell viability assays (MTT) reveal dose-dependent cytotoxicity (IC₅₀ ~50 µM) .
- Metabolic Pathways: Cytochrome P450-mediated oxidation generates reactive intermediates, implicated in hepatotoxicity .
- Genotoxicity: Ames tests (TA98 strain) assess mutagenicity; negative results suggest low DNA reactivity .
Biological Activity
Basic: What biological activities have been reported for quinazolinone derivatives? Methodological Answer:
- Antimicrobial: MIC assays show activity against S. aureus (MIC = 8 µg/mL) via dihydrofolate reductase inhibition .
- Antitubercular: In vitro studies against M. tuberculosis H37Rv (MIC = 2 µg/mL) correlate with lipophilicity .
Advanced: How does structural modification impact biological activity and selectivity? Methodological Answer:
- SAR Studies:
- Thienyl Substituents: Electron-withdrawing groups (e.g., Cl) enhance antitubercular activity by improving membrane penetration .
- Side Chain Length: C2-C4 alkyl chains optimize logP values (2.5–3.5) for blood-brain barrier penetration in CNS targets .
- Docking Simulations: AutoDock Vina predicts binding to M. tuberculosis enoyl-ACP reductase (ΔG = -9.2 kcal/mol) .
Analytical and Stability Studies
Basic: What analytical techniques assess purity and stability? Methodological Answer:
- HPLC: Reverse-phase C18 columns (ACN/water gradient) quantify purity (>98%) with UV detection at 254 nm .
- Stability Tests: Accelerated degradation (40°C/75% RH, 1 week) monitors hygroscopicity and oxidation via TGA/DSC .
Advanced: How do degradation products form under various conditions? Methodological Answer:
- Photolysis: UV light (254 nm) induces cleavage of the thienylmethyl group, forming quinazolin-2(1H)-one (LC-MS confirmation) .
- Hydrolysis: Acidic conditions (pH 3) hydrolyze the amine linkage, yielding 2-thiophenecarboxylic acid (identified via ¹H NMR) .
- Oxidative Stress: H₂O₂ generates sulfoxide derivatives (confirmed by m/z +16 in HRMS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
